

Introduction to Tautomerism in Quinolin-4-ols

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Compound of Interest

Compound Name: 6-Chloro-2-phenylquinolin-4-ol

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Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical phenomenon in molecular design. For quinolin-4-ol derivatives, the most significant equilibrium is between the enol form (a hydroxyquinoline) and the keto form (a quinolin-4-one). The predominant tautomer can significantly influence a molecule's physicochemical properties, including its solubility, crystal packing, hydrogen bonding capability, and, consequently, its biological activity and therapeutic efficacy. Understanding and controlling this equilibrium is paramount for drug development and materials science applications.

Most studies on 2-substituted quinolin-4-ols are based on UV, IR, and NMR spectroscopic data, as well as computational methods.^[1] Generally, for quinolin-4-one systems, the keto tautomer is the more stable and, therefore, the predominant form in both the solid state and in polar solvents.^{[2][3][4]}

The Tautomeric Equilibrium of 6-Chloro-2-phenylquinolin-4-ol

The tautomeric equilibrium for **6-Chloro-2-phenylquinolin-4-ol** involves the migration of a proton between the nitrogen at position 1 and the oxygen at position 4, coupled with a rearrangement of the pi-electron system.

Caption: Keto-enol equilibrium for **6-Chloro-2-phenylquinolin-4-ol**.

Computational Analysis of Tautomer Stability

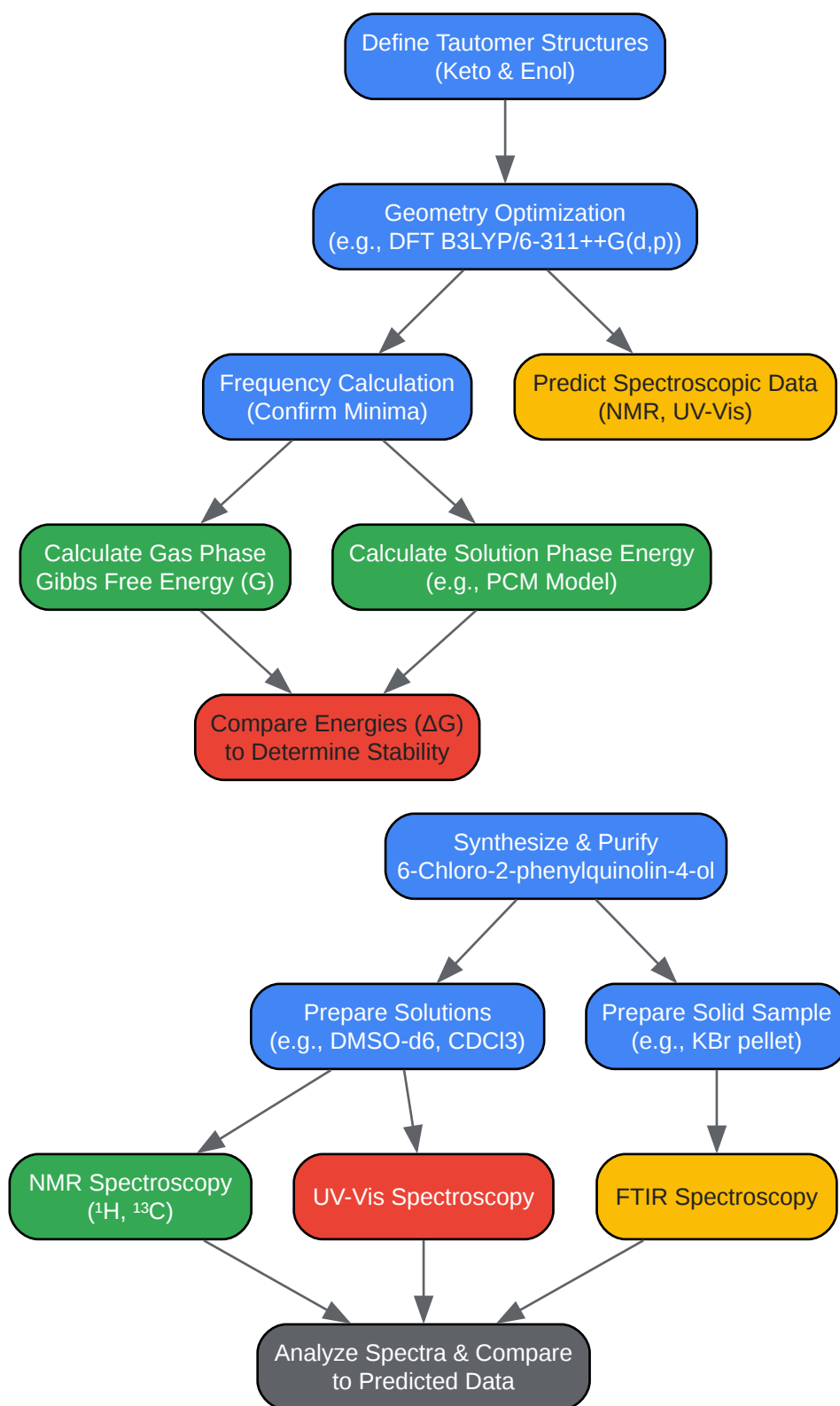
Density Functional Theory (DFT) is a powerful tool for predicting the relative stability of tautomers. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted method for these systems, providing reliable energy calculations.^[5] Calculations are typically performed in the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.

Based on studies of similar quinolones, the keto form of **6-Chloro-2-phenylquinolin-4-ol** is predicted to be significantly more stable than the enol form.

Table 1: Predicted Relative Energies of Tautomers

Tautomer	Phase	Predicted ΔG (kJ/mol)	Predicted Stability
Keto Form	Gas	0 (Reference)	More Stable
Enol Form	Gas	+25 to +40	Less Stable
Keto Form	DMSO (PCM)	0 (Reference)	More Stable
Enol Form	DMSO (PCM)	+20 to +35	Less Stable

Note: Values are estimated based on published data for analogous compounds.^[5] The keto form is set as the reference energy level.



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